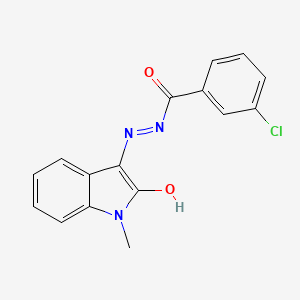![molecular formula C17H17N3O7 B11695282 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B11695282.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes both dimethoxyphenyl and dinitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 3,4-Dimethoxyphenethylamine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both dimethoxyphenyl and dinitrobenzamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H17N3O7 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
XIXBBUKGJPBSAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)


![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11695249.png)
![2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol](/img/structure/B11695253.png)
![methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11695260.png)
![3-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11695263.png)
![2-methoxy-N'-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11695269.png)
![Butyl 4-[(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B11695283.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695286.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B11695289.png)
